3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile
Overview
Description
3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile is a useful research compound. Its molecular formula is C18H17Cl2N3 and its molecular weight is 346.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are yet to be fully identified. Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to target the Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It has been observed that similar compounds display superior antipromastigote activity . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the parasites.
Biochemical Pathways
It is known that similar compounds can affect the viability of promastigotes . This suggests that the compound may interfere with the biochemical pathways that are essential for the survival and replication of the parasites.
Pharmacokinetics
Similar compounds have been shown to have significant bioavailability . This suggests that the compound may be well-absorbed and distributed in the body, metabolized to exert its effects, and then excreted.
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . It has been observed that similar compounds can inhibit the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This suggests that the compound’s action results in the death of these parasites, thereby treating the infections caused by them.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, similar compounds have been shown to have neurotoxic potentials . This suggests that the compound’s action may be influenced by the presence of other chemicals in the environment. Additionally, the compound’s efficacy and stability may be affected by factors such as temperature, pH, and the presence of light .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),4-diene-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3/c1-10-14(9-21)16(13-3-2-12(19)8-15(13)20)18-17(22-10)11-4-6-23(18)7-5-11/h2-3,8,11,16,22H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZGHRTZNXMOSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3CCN2CC3)C4=C(C=C(C=C4)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401116026 | |
Record name | 8-(2,4-Dichlorophenyl)-3,4,5,8-tetrahydro-6-methyl-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866134-70-5 | |
Record name | 8-(2,4-Dichlorophenyl)-3,4,5,8-tetrahydro-6-methyl-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866134-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(2,4-Dichlorophenyl)-3,4,5,8-tetrahydro-6-methyl-2H-1,4-ethano-1,5-naphthyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401116026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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